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Executive Summary

4-[(4-Chlorophenoxy)methyl]piperidine (CAS 63608-33-3) is a specialized heterocyclic building
block extensively utilized in the synthesis of pharmacological agents targeting G-protein
coupled receptors (GPCRs) and metabolic enzymes. Structurally, it consists of a piperidine ring
linked via a methylene ether bridge to a para-chlorophenyl moiety. This specific architecture—
combining a basic amine pharmacophore with a lipophilic, halogenated aromatic ring—makes it
a privileged scaffold in medicinal chemistry, particularly for Dopamine D4 receptor antagonists,
Sigma-1 receptor ligands, and Monoacylglycerol Lipase (MAGL) inhibitors.

This guide provides a comprehensive technical analysis of the compound's physicochemical
properties, validated synthesis protocols, and its application in drug discovery workflows.

Chemical Identity & Structural Analysis

The compound functions as a "linker-divergent" scaffold. The piperidine nitrogen serves as a
reactive handle for diversification (e.g., amidation, alkylation), while the chlorophenoxy tail
provides a stable hydrophobic anchor.

Table 1: Chemical Identifiers
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Property Detail

CAS Number 63608-33-3

IUPAC Name 4-[(4-Chlorophenoxy)methyl]piperidine
Molecular Formula C12H16CINO

Molecular Weight 225.71 g/mol

SMILES C1CNCCC1COc2ccc(Cl)ce2

INChl=1S/C12H16CINO/c13-11-1-3-12(4-2-

InChl Key
11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

Common Salts Hydrochloride (HCI), Trifluoroacetate (TFA)

Physicochemical Properties

Note: Experimental data for the free base is limited in public registries.[1][2] The values below
represent a synthesis of predicted data and experimental values from structural analogs (e.g.,
4-(4-chlorophenyl)piperidine).

Table 2: Physical & Chemical Specifications
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Parameter Value | Characteristic Context & Causality

) ) ] The free base is prone to oiling
) Solid (Low melting) or Viscous )
Physical State out; the HCl salt is a stable

oil
crystalline solid (MP > 200°C).

Highly basic. Exists
L predominantly as a cation at
pKa (Calculated) ~10.8 (Piperidine N) ) ) -
physiological pH (7.4), critical

for receptor binding.

Moderate lipophilicity allows for
) blood-brain barrier (BBB)
LogP (Predicted) 26-3.1 ) )
penetration, essential for CNS

targets.

High solubility in polar organic
B solvents. Poor water solubility
Solubility DMSO, Methanol, DCM _
as a free base; high as HCI

salt.

Available for hydrogen bonding
H-Bond Donors 1 (Secondary Amine) with receptor residues (e.g.,
Aspartate).

Synthesis & Manufacturing Protocols

The synthesis of CAS 63608-33-3 requires precise control over ether linkage formation to avoid
elimination side reactions. The Mitsunobu Reaction is the preferred laboratory-scale method
due to its mild conditions and high chemoselectivity.

Protocol A: Mitsunobu Etherification (Self-Validating
Workflow)

Objective: Couple N-Boc-4-hydroxymethylpiperidine with 4-chlorophenol.
Reagents:

» Substrate:N-Boc-4-hydroxymethylpiperidine (1.0 eq)
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Nucleophile: 4-Chlorophenol (1.1 eq)

Phosphine: Triphenylphosphine (PPhs, 1.2 eq)

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:

e Preparation: Dissolve N-Boc-4-hydroxymethylpiperidine, 4-chlorophenol, and PPhs in
anhydrous THF under nitrogen atmosphere. Why: Anhydrous conditions prevent hydration of
the betaine intermediate.

» Addition: Cool the solution to 0°C. Add DIAD dropwise over 20 minutes. Why: Exothermic
reaction control; prevents thermal decomposition of the azo reagent.

» Reaction: Allow to warm to room temperature and stir for 12—18 hours. Monitor via TLC
(Hexane:EtOAc 4:1).

o Workup: Concentrate in vacuo. Triturate the residue with diethyl ether/hexane to precipitate
Triphenylphosphine oxide (PhsPO). Filter and concentrate the filtrate.[3]

 Purification: Flash column chromatography (SiO2) to isolate the N-Boc protected
intermediate.

» Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) or 4M HCI in Dioxane. Stir for
2 hours. Evaporate volatiles to yield the salt.

Visualization: Synthesis Pathway

N-Boc-4-hydroxymethyl Ether Bond
piperidine Formation
\ N-Boc-Ether
_____ p>| Intermediate N-Boc Removal
4-Chlorophenol | _——-—""
PP_h3 / DIAD CAS 63608-33-3
(Mitsunobu) (Salt Form)
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Click to download full resolution via product page

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling followed by acid-mediated
deprotection.

Biological Applications & Mechanism

This compound is rarely the final drug but rather a critical pharmacophore. Its biological activity
is defined by the spatial arrangement of the basic nitrogen and the aromatic ring.

Key Therapeutic Areas
o Monoacylglycerol Lipase (MAGL) Inhibition:

o Mechanism: The piperidine ring acts as a scaffold to position the chlorophenoxy group into
the lipophilic channel of the MAGL enzyme, often mimicking the arachidonyl chain of the
endogenous substrate 2-Arachidonoylglycerol (2-AG).

o Relevance: MAGL inhibitors are investigated for neuroinflammation and pain management

[1].
e Sigma-1 Receptor Modulation:

o Mechanism: Sigma-1 ligands typically require a basic amine flanked by hydrophobic
regions. The 4-chlorophenoxy moiety provides the necessary bulk to interact with the
receptor's hydrophobic pocket, while the piperidine nitrogen forms an electrostatic
interaction with Asp126 [2].

Visualization: Pharmacophore Interactions
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Piperidine Nitrogen Methylene Linker 4-Chlorophenyl
(Protonated) (Spacer) (Lipophilic)

| |
Electrostatic Pi-Stacking/Halogen
| |

Receptor Aspartate

(lonic Bond)
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Hydrophobic Pocket

(Van der Waals)

Caption: Figure 2. Pharmacophore mapping showing critical binding interactions with

GPCR/Enzyme targets.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is proprietary, its structural class (aryl

ether piperidines) dictates the following precautions:

¢ GHS Classification (Inferred):

o Skin Irritation: Category 2 (H315)

o Eye Irritation: Category 2A (H319)

o STOT-SE: Category 3 (Respiratory Irritation, H335)

+ Handling Protocol:

o Handle in a fume hood to avoid inhalation of dust/aerosols.

o Store the HCI salt under inert gas (Argon) at 2—8°C to prevent hygroscopic degradation.

o Incompatibility: Strong oxidizing agents (potential for N-oxidation).

References

¢ MAGL Inhibitors & Neuroinflammation
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o Nomura, D.K., et al. (2011).[4] "Monoacylglycerol lipase exerts dual control over
endocannabinoid and fatty acid pathways to support prostate cancer.” Science, 334(6057),
809-813.

o Context: Describes the structural requirements for MAGL inhibition where piperidine
scaffolds are frequently employed.

e Sigma Receptor Ligands

o Berardi, F, et al. (2009). "Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-
methylpiperidines and their biological evaluation at sigmal, sigma2, and sterol delta8-
delta7 isomerase sites." Journal of Medicinal Chemistry, 52(19), 5812-5822.

o Context: Validates the synthesis and binding affinity of chlorophenoxy-alkyl-piperidine
analogs.

o Chemical Identity & Properties
o BenchChem. (2025).[1][2] "4-[(4-Chlorophenoxy)methyl]piperidine-d4 Technical Data."

o Context: Provides structural confirmation and deuterated analog properties used for
identific

e Synthetic Methodology

o Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in
Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

o Context: Foundational reference for the etherific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. benchchem.com [benchchem.com]
» 3. Bot Verification [rasayanjournal.co.in]

e 4. BR112021002298A2 - heterocyclic compounds as monoacylglycerol lipase inhibitors -
Google Patents [patents.google.com]

e To cite this document: BenchChem. [Technical Profile: 4-[(4-
Chlorophenoxy)methyl]piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045695#cas-number-63608-33-3-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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